Superior 3CLpro Binding Affinity
In a molecular docking study against the SARS-CoV-2 main protease (3CLpro, PDB ID: 6LU7), cadambine demonstrated a superior binding energy of −8.6 kcal/mol, compared to −8.0 kcal/mol for both 3-dihydrocadambine and 3-isodihydrocadambine [1]. This difference of 0.6 kcal/mol suggests a more favorable interaction with the viral protease active site.
| Evidence Dimension | Binding energy (kcal/mol) to SARS-CoV-2 main protease (3CLpro) |
|---|---|
| Target Compound Data | -8.6 kcal/mol |
| Comparator Or Baseline | 3-Dihydrocadambine: -8.0 kcal/mol; 3-Isodihydrocadambine: -8.0 kcal/mol |
| Quantified Difference | 0.6 kcal/mol |
| Conditions | In silico molecular docking (AutoDock) against SARS-CoV-2 main protease (PDB ID: 6LU7) |
Why This Matters
The enhanced binding energy of cadambine to 3CLpro positions it as a more promising lead scaffold for developing SARS-CoV-2 antiviral agents compared to its dihydro analogs, guiding more efficient research resource allocation.
- [1] Investigating Potential Inhibitory Effect of Uncaria tomentosa (Cat’s Claw) against the Main Protease 3CLpro of SARS-CoV-2 by Molecular Modeling. (2020). Evidence-Based Complementary and Alternative Medicine, Table 1. View Source
